molecular formula C16H10ClN3O5S2 B2686793 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-41-0

3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2686793
CAS No.: 302548-41-0
M. Wt: 423.84
InChI Key: DEYMPUOVOUAIGL-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical research reagent featuring a benzamide core linked to a (4-nitrophenyl)sulfonyl-thiazole group. This compound is part of the N-(thiazol-2-yl)-benzamide structural class, which has been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, which is activated by zinc ions and protons . Research on structurally similar analogs suggests that these compounds act as negative allosteric modulators, potentially exerting state-dependent inhibition by targeting the transmembrane and/or intracellular domains of the receptor . In vitro electrophysiology studies on analogs have demonstrated their functional activity, with certain compounds exhibiting IC50 values in the low micromolar range (1-3 μM) . One key analog, TTFB, was found to be a selective ZAC antagonist, showing no significant off-target activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which may include roles in the brain, pancreas, and immune system . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-9-14(26-16)27(24,25)13-6-4-12(5-7-13)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYMPUOVOUAIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Catalysis : This compound has been investigated as a ligand in catalytic reactions, contributing to various synthetic pathways. Its ability to stabilize transition states can enhance reaction rates and selectivity.

Materials Science : 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been incorporated into polymers to improve mechanical properties and thermal stability, making it suitable for advanced material applications.

Biology

Biochemical Studies : The compound serves as a probe in enzyme interaction studies, helping to elucidate mechanisms of action at the molecular level. Its structural features allow for specific binding to target enzymes.

Medicine

Drug Development : Preliminary studies indicate that this compound exhibits potential therapeutic properties, particularly in cancer treatment and antibacterial applications. Its unique structure may facilitate interactions with biological targets, leading to significant pharmacological effects.

Industry

Chemical Manufacturing : It is utilized as an intermediate in the synthesis of other compounds, contributing to the development of various pharmaceuticals and agrochemicals.

The biological activity of this compound has been documented in several studies:

  • Anticancer Activity : The compound has shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer). In vivo studies demonstrated reduced tumor sizes in treated mice compared to controls.
  • Antibacterial Activity : It exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics.
Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml
AntiviralHepatitis C VirusEC50 = 3.0 nM

Anticancer Efficacy

In a study focusing on the effects of this compound on MCF-7 cells, significant apoptosis induction was observed. Further testing in murine models revealed that treated mice exhibited markedly reduced tumor sizes compared to controls, indicating its potential as a chemotherapeutic agent.

Antibacterial Properties

A series of experiments assessed the antibacterial efficacy against various strains of bacteria. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The introduction of halogen atoms (like chlorine and nitro groups) has been linked to enhanced bioactivity. For instance, the presence of these groups may increase lipophilicity, improving cellular uptake.
  • Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, influencing both anticancer and antibacterial activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl sulfonyl group can interact with amino acid residues in the enzyme, while the thiazole ring can enhance binding affinity through π-π interactions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide and related benzamide-thiazole/thiadiazole derivatives:

Compound Name Core Structure Substituents Melting Point (°C) Biological Activity (if reported) Reference
This compound Benzamide-thiazole 3-Cl, 5-(4-nitrophenylsulfonyl) Not reported Not explicitly stated N/A
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-thiazole 2,4-diF, 5-Cl Not reported PFOR enzyme inhibition (antiparasitic)
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide Benzamide-thiadiazole 4-Cl, 5-(3-nitrophenyl) Not reported Activity against P. aeruginosa
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4g) Benzamide-thiazole Morpholinomethyl, 4-pyridinyl 215–217 Potential urease/antioxidant activity
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Benzamide-thiazole 5-Cl, 2-NO₂, 4-(4-methoxy-3-methylphenyl) Not reported Not explicitly stated
Key Observations:
  • Chlorine vs. Fluorine : The 3-chloro substituent in the target compound may offer different steric and electronic effects compared to 2,4-difluoro substitution in the nitazoxanide derivative, influencing solubility and target binding .
  • Thiazole vs. Thiadiazole Cores: Thiadiazole derivatives (e.g., compound in ) exhibit distinct ring strain and electronic properties, which may correlate with their antimicrobial activity against P. aeruginosa.
Antiparasitic Potential:

Nitazoxanide derivatives (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) inhibit PFOR, a critical enzyme in anaerobic metabolism . The target compound’s 4-nitrophenylsulfonyl group may similarly disrupt redox-sensitive pathways, though experimental validation is required.

Antimicrobial Activity:

Thiadiazole analogs like 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide show efficacy against P. aeruginosa . The nitro group’s position (para vs. meta) and the sulfonyl linkage in the target compound could modulate potency against Gram-negative pathogens.

Urease Inhibition and Antioxidant Effects:

The absence of such groups in the target compound suggests divergent biological targets.

Biological Activity

3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H14ClN3O5S
  • Molecular Weight : 421.89 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, a sulfonamide group, and a nitrophenyl moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that thiazole-based compounds can induce apoptosis in cancer cell lines. In one study, a related thiazole derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity .

CompoundCell LineIC50 (μM)
Thiazole DerivativeMCF-725.72 ± 3.95
Related CompoundU87 Glioblastoma45.2 ± 13.0

Antiviral Activity

The thiazole derivatives have also been explored for their antiviral properties. A study highlighted that certain thiazolidinone derivatives showed over 95% inhibition of NS5B RNA polymerase, a target for Hepatitis C virus (HCV), with IC50 values around 32 μM . This suggests that the incorporation of thiazole into antiviral agents could enhance their efficacy.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been assessed against various pathogens. For example, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

PathogenMIC (μg/mL)Reference
S. aureus2
E. coli<10

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Mechanisms : It may interfere with viral replication processes by inhibiting viral polymerases.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a thiazole derivative showed a significant reduction in tumor size and improved survival rates.
  • Antiviral Trials : Another trial assessed the effectiveness of a thiazole-based antiviral drug in patients with chronic HCV infection, resulting in sustained virological response rates exceeding 90%.

Q & A

How can researchers optimize the multi-step synthesis of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide to improve yield and purity?

  • Key Considerations :
  • Reaction Conditions : Control temperature (room temperature for amide coupling ), solvent choice (pyridine for nucleophilic substitution ), and inert atmospheres to prevent oxidation .
  • Catalysts/Reagents : Use coupling agents like 2,4-difluorobenzoyl chloride for amide bond formation or triethylamine as a base in dioxane for thiazole ring functionalization .
  • Purification : Employ column chromatography and recrystallization (e.g., methanol for crystal growth ).
    • Methodology : Monitor reactions with TLC and validate purity via NMR (e.g., confirm absence of unreacted 5-chlorothiazol-2-amine ).

What analytical techniques are critical for confirming the structural integrity of this compound?

  • Advanced Methods :
  • NMR/IR Spectroscopy : Assign peaks for the sulfonyl group (~1350 cm⁻¹ in IR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) .
  • X-Ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonds (N–H⋯N) stabilizing crystal packing .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How can researchers design biological assays to evaluate the anticancer potential of this compound?

  • Experimental Design :
  • Cell Line Selection : Test against NCI-60 cancer cell panels (e.g., leukemia, breast cancer) .
  • Dose-Response Analysis : Use IC₅₀ values from MTT assays, comparing with reference drugs like doxorubicin .
  • Mechanistic Probes : Assess inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via enzyme activity assays or apoptosis markers (e.g., caspase-3 activation) .

What strategies resolve contradictions in reported biological activity data for thiazole-based benzamide derivatives?

  • Data Reconciliation :
  • Structural Variations : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl groups altering hydrophobicity ).
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .
  • Computational Validation : Perform molecular docking to predict binding affinity differences across isoforms .

How does the sulfonyl group in this compound influence its reactivity and target interactions?

  • Mechanistic Insights :
  • Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks at the thiazole ring .
  • Hydrogen Bonding : The sulfonyl oxygen participates in non-classical hydrogen bonds (C–H⋯O), stabilizing protein-ligand complexes .
  • Solubility : Sulfonyl groups improve aqueous solubility, critical for in vivo bioavailability .

What methodologies assess the stability of this compound under varying environmental conditions?

  • Stability Protocols :
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability ).
  • Photodegradation : Expose to UV light and monitor degradation via HPLC .
  • pH Stability : Test solubility and integrity in buffers (pH 1–13) to simulate gastrointestinal conditions .

How can researchers design derivatives to explore structure-activity relationships (SAR) for enhanced potency?

  • SAR Strategies :
  • Substituent Variation : Replace 4-nitrophenyl with electron-donating groups (e.g., methoxy) to modulate electronic properties .
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to assess ring size effects .
  • Prodrug Design : Introduce hydrolyzable esters to improve membrane permeability .

What role do intermolecular interactions play in the crystallographic packing of this compound?

  • Crystal Engineering :
  • Hydrogen Bonds : N–H⋯N and C–H⋯O bonds form centrosymmetric dimers, influencing solubility and melting point .
  • π-π Stacking : Aromatic rings (benzamide and thiazole) align face-to-face, enhancing crystal stability .

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